molecular formula C11H10N2O2S2 B3612812 3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3612812
M. Wt: 266.3 g/mol
InChI Key: OMBVNFXWGGZJGQ-RMKNXTFCSA-N
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Description

3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium acetate under reflux conditions. The general reaction scheme is as follows:

    Condensation: 4-methoxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization with chloroacetic acid in the presence of sodium acetate to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various thiazolidinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the thiazolidinone ring and the methoxyphenyl group contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • Thiazole derivatives

Uniqueness

Compared to other similar compounds, 3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of the thiazolidinone ring and the methoxyphenyl group. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in synthetic chemistry.

Properties

IUPAC Name

(5E)-3-amino-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-15-8-4-2-7(3-5-8)6-9-10(14)13(12)11(16)17-9/h2-6H,12H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVNFXWGGZJGQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Reactant of Route 5
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3-Amino-5-[(4-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

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